molecular formula C13H12N2O3S B8369874 ethyl 10-oxo-3,10-dihydro-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine-7-carboxylate

ethyl 10-oxo-3,10-dihydro-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine-7-carboxylate

Cat. No. B8369874
M. Wt: 276.31 g/mol
InChI Key: JIMXZNGYKHBIND-UHFFFAOYSA-N
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Patent
US04230707

Procedure details

Ethyl 6-aminonicotinate (2.5 g., 0.015 mol), methyl 4-oxotetrahydrothiophene-3-carboxylate (6.2 g., 0.039 mol) and p-toluenesulfonic acid monohydrate (0.25 g) are thoroughly mixed and heated at 155°-160° C. under nitrogen for 90 minutes. The distillate is collected in a Dean-Stark trap. The residue is cooled, triturated with boiling ethanol and filtered. Recrystallization from methanol gives yellow crystals (1.2 g.), mp 183°-185° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1.O=[C:14]1[CH2:18][S:17][CH2:16][CH:15]1[C:19](OC)=[O:20].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[O:20]=[C:19]1[N:3]2[CH:4]=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:11]=[CH:12][C:2]2=[N:1][C:14]2[CH2:18][S:17][CH2:16][C:15]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=NC=C(C(=O)OCC)C=C1
Name
Quantity
6.2 g
Type
reactant
Smiles
O=C1C(CSC1)C(=O)OC
Name
Quantity
0.25 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 155°-160° C. under nitrogen for 90 minutes
Duration
90 min
DISTILLATION
Type
DISTILLATION
Details
The distillate is collected in a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled
CUSTOM
Type
CUSTOM
Details
triturated with boiling ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
gives yellow crystals (1.2 g.), mp 183°-185° C.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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